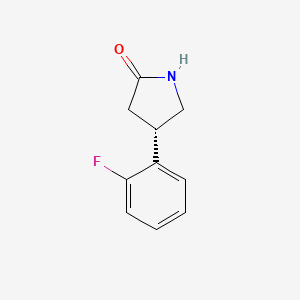

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Scaffold in Chemical Biology and Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif that is a cornerstone in the design of bioactive agents. researchgate.netnih.gov Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore. rdd.edu.iqresearchgate.net The significance of this scaffold is rooted in several key structural and chemical properties.

Firstly, the non-planar, three-dimensional architecture of the saturated pyrrolidine (B122466) ring allows for an efficient exploration of pharmacophore space, which is a critical factor for successful drug-receptor interactions. nih.gov This contrasts with flat, aromatic systems and provides a greater degree of structural diversity. nih.gov Secondly, the presence of stereogenic centers in substituted pyrrolidin-2-ones is crucial for molecular recognition. The specific spatial arrangement of substituents can lead to distinct biological profiles, as enantiomers often exhibit different binding modes and potencies at chiral protein targets. nih.gov

Furthermore, the pyrrolidin-2-one nucleus is considered a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. rdd.edu.iqfrontiersin.org Derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents. rdd.edu.iqresearchgate.net This wide-ranging bioactivity makes the pyrrolidin-2-one ring a fertile ground for drug discovery and development. frontiersin.orgnih.gov

Rationale for Research on Substituted Pyrrolidin-2-one Derivatives, Emphasizing Fluorophenyl Moieties

The functionalization of the core pyrrolidin-2-one structure is a key strategy in medicinal chemistry to fine-tune its pharmacological properties. The introduction of substituents at various positions of the ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. The 4-position of the pyrrolidin-2-one ring is a common site for modification, with aryl-substituted derivatives showing significant promise.

The incorporation of a phenyl group, and specifically a fluorinated phenyl group, is a well-established tactic in drug design. The rationale for this includes:

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing pKa and dipole moment. This can affect how the molecule interacts with its biological target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This can lead to a significant increase in binding affinity and potency.

Conformational Control: The introduction of a bulky substituent like a fluorophenyl group can influence the preferred conformation of the pyrrolidin-2-one ring, which can be critical for optimal binding to a target receptor. nih.gov

Research has shown that congeners of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas possessing a 3-fluorophenyl group demonstrate anxiolytic activity, highlighting the positive impact of this specific moiety on central nervous system (CNS) effects. nih.gov

Overview of Current Research Trajectories for (S)-4-(2-Fluorophenyl)pyrrolidin-2-one and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its close analogues, particularly 4-aryl-pyrrolidin-2-one derivatives, provide a strong indication of its potential areas of investigation. The primary focus for this class of compounds has been on agents targeting the central nervous system.

Studies on 4-phenylpyrrolidin-2-one derivatives have revealed significant potential in treating neurological and psychiatric disorders. These compounds are often designed as analogues of the "racetam" family of drugs, which are known for their cognitive-enhancing (nootropic) effects. mdpi.com For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has demonstrated potent anticonvulsant activity, surpassing the reference drug levetiracetam (B1674943) in certain models, while also exhibiting distinct nootropic effects comparable to piracetam. researchgate.net

The research into 4-aryl-pyrrolidin-2-one analogues extends to other therapeutic areas as well. Various derivatives have been synthesized and evaluated for a range of biological activities, as detailed in the table below.

| Compound Class | Investigated Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Phenylpyrrolidin-2-one derivatives | Anticonvulsant and Nootropic | Certain derivatives showed potent anticonvulsant and cognitive-enhancing effects, superior to reference drugs in preclinical models. | researchgate.net |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic and Hypotensive | Compounds displayed marked antiarrhythmic and hypotensive activities, potentially linked to α-adrenolytic properties. | nih.govresearchgate.net |

| N-Aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas | Anxiolytic and Muscle-Relaxant | Fluorophenyl-substituted congeners showed anxiolytic activity, while other substitutions imparted centrally-mediated muscle-relaxant properties. | nih.gov |

| 4-Aryl 3-acetamide pyrrolidines | Antimalarial | Identified as potent inhibitors of Plasmodium falciparum with good oral efficacy in mouse models. | nih.gov |

| 1-(Aryl)-2-pyrrolidin-1-yl-pentan-1-one analogues | Monoamine Uptake Inhibition | Acted as selective inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, with potential applications in CNS disorders. | nih.govepa.gov |

Given these established activities for structurally similar compounds, the research trajectory for this compound itself is likely directed towards its synthesis and evaluation as a modulator of CNS targets. Its specific stereochemistry and the presence of the 2-fluorophenyl group make it a candidate for investigation as a novel anticonvulsant, nootropic, or anxiolytic agent with potentially improved potency and pharmacokinetic properties. Further research would likely involve its use as a key intermediate in the synthesis of more complex molecules targeting these and other disease areas. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

(4S)-4-(2-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

VFSKMPHWPAXAON-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=CC=C2F |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for S 4 2 Fluorophenyl Pyrrolidin 2 One and Analogues

Strategies for Pyrrolidin-2-one Core Construction

The formation of the pyrrolidin-2-one ring can be achieved through various synthetic strategies, including cyclization reactions, ring construction from different precursors, and rearrangement reactions.

Cyclization reactions are a common method for forming the pyrrolidin-2-one ring. These reactions often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid derivative.

One approach involves the base-assisted cyclization of N-substituted-2-allenamides. This method utilizes a 5-exo-dig cyclization pathway to produce pyrrolinone-2-carboxamides in good yields under mild, transition-metal-free conditions. acs.org The process begins with a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes to form the N-substituted-2-allenamide intermediate, which then undergoes regioselective cyclization. acs.org

Radical cyclization of 1,n-enynes and 1,n-dienes has also proven to be an effective method for synthesizing 2-pyrrolidones. researchgate.net This strategy can, however, sometimes be limited by low selectivity and yield, and may require high catalyst loadings. researchgate.net Another cyclization strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. This method proceeds through the opening of the cyclopropane ring by the amine, followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com The reaction can be catalyzed by Lewis acids, and the subsequent cyclization of the γ-aminoester intermediate can be promoted by acid. nih.govmdpi.com

| Cyclization Method | Key Features | Precursors | Conditions | Ref |

| Base-assisted cyclization | 5-exo-dig, transition-metal-free | N-substituted-2-allenamides | KOt-Bu, room temperature | acs.org |

| Radical cyclization | Forms functionalized pyrrolidones | 1,n-enynes, 1,n-dienes | Radical initiators, transition metal-catalysis | researchgate.net |

| From DA cyclopropanes | Lewis acid-catalyzed ring opening | Donor-acceptor cyclopropanes, primary amines | Lewis acids (e.g., Ni(ClO4)2), then acid (e.g., acetic acid) | nih.govmdpi.com |

Acyclic precursors are commonly employed in cyclization reactions as described above. For instance, γ-amino esters, formed from the reaction of DA cyclopropanes and anilines, can be cyclized to form the pyrrolidin-2-one ring. nih.govmdpi.com The stability of the acyclic intermediate is crucial for a successful cyclization. nih.govmdpi.com

The use of cyclic precursors, such as proline and its derivatives, is also a prevalent strategy. mdpi.com These readily available chiral building blocks can be modified to introduce desired functionality before or after the formation of the lactam ring. nih.gov For example, S-pyroglutamic acid serves as a versatile chiral synthon for the synthesis of optically active 2-pyrrolidinones with various substituents at the 1 and 5 positions. nih.gov

| Precursor Type | Example | Synthetic Approach | Ref |

| Acyclic | γ-amino esters | Lactamization | nih.govmdpi.com |

| Cyclic | S-pyroglutamic acid | Functionalization and modification | nih.gov |

| Cyclic | Proline derivatives | Ring modification | mdpi.com |

Rearrangement reactions can also be employed in the synthesis of pyrrolidin-2-ones. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. This process involves a domino reaction that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org This ring contraction and deformylative functionalization provides a unique route to the pyrrolidin-2-one core. rsc.org

Another approach involves the opening of donor-acceptor cyclopropanes with an azide ion, which serves as a key step in the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This method highlights the versatility of small ring precursors in constructing the γ-lactam scaffold. nih.govmdpi.com

| Rearrangement Type | Starting Material | Key Intermediates | Ref |

| Ring Contraction | N-substituted piperidines | Pyrrolidine-2-carbaldehyde | rsc.org |

| Ring Opening | Donor-acceptor cyclopropanes | Azide intermediates | nih.govmdpi.com |

Stereoselective Synthesis of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one

Achieving the desired (S)-configuration at the 4-position of the pyrrolidin-2-one ring is a critical aspect of synthesizing this compound. This is typically accomplished through asymmetric catalysis or by employing chiral auxiliaries.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. In the context of pyrrolidin-2-one synthesis, chiral auxiliaries can be attached to the precursor molecule to direct the formation of one stereoisomer over the other.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral catalysts can be used to promote the enantioselective formation of the pyrrolidin-2-one ring or the introduction of the stereocenter. For example, chiral pyrrolidine-based organocatalysts have been shown to be effective in promoting various asymmetric transformations. nih.gov The development of metal/Lewis base relay catalytic systems, such as those featuring silver acetate and a chiral pyrrolidinopyridine (PPY), has enabled the stereoselective synthesis of complex molecules containing the pyrrolidine (B122466) motif. nih.gov

| Method | Description | Example | Ref |

| Chiral Auxiliaries | A chiral molecule temporarily incorporated to control stereochemistry. | Not specifically detailed in the provided context for this compound. | N/A |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Silver acetate and chiral PPY relay catalysis for cycloisomerization/(2+3) cycloaddition. | nih.gov |

| Organocatalysis | Use of small organic molecules as catalysts. | Chiral pyrrolidine-based organocatalysts. | nih.gov |

Diastereoselective methods can also be employed to establish the (S)-configuration at the 4-position. This often involves the use of a chiral starting material that influences the stereochemical outcome of subsequent reactions. For instance, starting with an optically active donor-acceptor cyclopropane can lead to the formation of a chiral γ-lactam with a full inversion of the absolute configuration of the chiral center. nih.gov

The synthesis of pyrrolidine derivatives from chiral precursors like proline and 4-hydroxyproline is a common strategy to ensure the production of optically pure compounds. mdpi.comnih.gov These methods rely on the pre-existing stereocenter in the starting material to direct the formation of the desired diastereomer.

| Approach | Starting Material | Key Feature | Ref |

| Chiral Precursor | Optically active donor-acceptor cyclopropane | Inversion of configuration at the chiral center | nih.gov |

| Chiral Building Block | Proline, 4-hydroxyproline | Introduction of a pre-formed chiral center | mdpi.comnih.gov |

Introduction and Functionalization of the Fluorophenyl Moiety

The incorporation of a 2-fluorophenyl group at the C4 position of the pyrrolidin-2-one ring is a critical step that can be achieved through several strategic approaches. These methods either introduce the fluorine atom onto an existing arylpyrrolidinone scaffold or, more commonly, construct the C-C bond between the pyrrolidinone core and the fluorinated aryl ring.

Direct fluorination of a 4-phenylpyrrolidin-2-one precursor to introduce the fluorine atom at the ortho position of the phenyl ring is challenging due to issues with regioselectivity. A more viable strategy involves the asymmetric synthesis of fluorinated pyrrolidinone derivatives using chiral catalysts or auxiliaries. Asymmetric electrophilic fluorination is a prominent method for creating chiral fluorine-containing compounds. nih.gov This approach typically involves the reaction of an enolate or enamine derived from a pyrrolidinone precursor with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.gov The stereochemical outcome is controlled by a chiral catalyst, which can include cinchona alkaloids or chiral aminocatalysts. nih.govnih.gov

For instance, a one-pot sequence involving an organocatalytic asymmetric addition to a suitable precursor followed by a diastereoselective electrophilic fluorination can yield products with vicinal stereocenters, one of which is a C-F bond. nih.gov While not directly demonstrated on this compound, these methods provide a clear pathway. A plausible route could involve the asymmetric Michael addition of a nitromethane equivalent to a cinnamaldehyde derivative, followed by reduction and cyclization, with a subsequent fluorination step on an aryl precursor. The stereoselectivity is induced by chiral organocatalysts that create a specific chiral environment for the fluorinating agent to approach the substrate. nih.gov

Table 1: Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure/Formula |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF |

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, representing a primary strategy for introducing the 2-fluorophenyl moiety onto a pyrrolidin-2-one scaffold. nih.gov This typically involves coupling an organometallic reagent derived from 2-fluorobenzene with a pyrrolidin-2-one precursor bearing a leaving group (e.g., a halide or triflate) at the C4 position.

The Suzuki-Miyaura reaction is one of the most versatile of these methods. mdpi.com It involves the coupling of an arylboronic acid with an organohalide. In a synthesis targeting this compound, a chiral precursor such as (S)-4-bromo-pyrrolidin-2-one could be reacted with 2-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the catalytic cycle. durham.ac.uk The use of specific ligands, such as phosphines, is crucial for catalyst stability and reactivity. mdpi.com

The Heck reaction offers another pathway, coupling an aryl halide with an alkene. mdpi.comnih.gov A possible strategy would involve an intramolecular Heck reaction of a precursor containing both the 2-fluorophenyl group and an appropriately positioned alkene moiety to form the pyrrolidinone ring. More commonly, an intermolecular Heck reaction could be used to couple 2-fluorophenyl bromide or iodide with a pyrrolidinone precursor containing a C4-alkenyl group. This reaction typically shows a high stereoselectivity for the trans product. mdpi.com

The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. rsc.orgalmacgroup.com A synthetic route could involve the reaction of a 4-halopyrrolidin-2-one with a (2-fluorophenyl)zinc halide. This reaction is also palladium-catalyzed and is known for its ability to form C(sp³)-C(sp²) bonds efficiently. organic-chemistry.org

Table 2: Comparison of C-C Coupling Reactions for Aryl Incorporation

| Reaction | Aryl Source | Pyrrolidinone Precursor | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | (2-Fluorophenyl)boronic acid | (S)-4-Halopyrrolidin-2-one | Pd(0) catalyst, Base | High functional group tolerance; non-toxic byproducts. mdpi.comdurham.ac.uk |

| Heck | 1-Halo-2-fluorobenzene | 4-Alkenylpyrrolidin-2-one | Pd(0) catalyst, Base | Couples aryl halides with alkenes; often stereoselective. mdpi.comnih.gov |

One-Pot and Multicomponent Reaction Approaches in Pyrrolidin-2-one Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates substantial portions of all starting materials. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them ideal for constructing heterocyclic scaffolds like pyrrolidin-2-one. mdpi.comnih.gov

A general approach for synthesizing substituted pyrrolidinones involves the reaction of an amine, an aldehyde, and a β-ketoester or a similar activated methylene (B1212753) compound. nih.gov For the specific synthesis of this compound, a potential MCR could involve (S)-3-amino-3-(2-fluorophenyl)propanoate, an aldehyde (like formaldehyde), and a suitable carbon source in a one-pot process. The stereochemistry would need to be controlled by the chiral starting material.

Another established MCR for pyrrolidinone synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene. mdpi.com An azomethine ylide can be generated in situ from the condensation of an amino acid and an aldehyde. By choosing an appropriate chiral amino acid and an alkene bearing a 2-fluorophenyl group, this method could potentially yield the desired chiral pyrrolidinone framework in a single, convergent step. While specific examples leading directly to the target molecule are not prevalent, the modularity of MCRs allows for the rational design of such a synthesis by selecting the appropriate building blocks. nih.gov

Advanced Synthetic Techniques for Pyrrolidin-2-one Derivatives (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Modern synthetic technologies offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety, and greater scalability.

Microwave-Assisted Synthesis has emerged as a powerful tool in organic synthesis. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. nih.gov This technique has been successfully applied to various reactions relevant to pyrrolidinone synthesis, including palladium-catalyzed cross-couplings like the Suzuki and Heck reactions. nih.govmdpi.comresearchgate.netacs.orgnih.gov For example, a Suzuki coupling between a 4-halopyrrolidin-2-one and 2-fluorophenylboronic acid could be completed in 10-15 minutes under microwave heating, compared to several hours with conventional heating. durham.ac.ukmdpi.com This rapid heating minimizes the formation of side products and can lead to cleaner reactions and higher yields. nih.govrsc.org

Flow Chemistry , or continuous flow synthesis, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govorganic-chemistry.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to high reproducibility and safety, especially for highly exothermic or hazardous reactions. thieme-connect.comnih.gov The translation of batch electrochemical or photocatalytic reactions to continuous flow has been shown to improve productivity for the synthesis of 2-pyrrolidinones. thieme-connect.commdpi.com For example, a photocatalytic three-component cyclization to produce 5-arylpyrrolidin-2-ones was successfully implemented in a flow reactor with a residence time of only 20 minutes. mdpi.com The continuous synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a growing field, and flow chemistry provides a direct path for scaling up laboratory procedures to industrial production.

Table 3: Advanced Synthetic Techniques for Pyrrolidin-2-one Synthesis

| Technique | Principle | Advantages | Application Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave radiation for rapid and uniform heating. | Reduced reaction times (minutes vs. hours), higher yields, fewer side products. rsc.orgnih.gov | Suzuki or Heck cross-coupling to introduce the aryl group. researchgate.netacs.org |

Structural Characterization and Conformational Analysis of S 4 2 Fluorophenyl Pyrrolidin 2 One

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and stereochemistry of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its constitution and stereochemistry.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrrolidin-2-one ring and the 2-fluorophenyl group. The diastereotopic methylene (B1212753) protons on the pyrrolidin-2-one ring often appear as complex multiplets due to spin-spin coupling with adjacent protons. The methine proton at the C4 position, being adjacent to the chiral center, is particularly informative. Its coupling constants with the neighboring methylene protons (at C3 and C5) are crucial for deducing the relative stereochemistry and preferred conformation of the five-membered ring. The aromatic region will display a characteristic pattern for a 1,2-disubstituted benzene (B151609) ring, further complicated by fluorine-proton couplings (³J H-F and ⁴J H-F).

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C2) typically resonates at a downfield chemical shift (around 175 ppm). The carbon atom bearing the fluorine (C2' of the phenyl ring) will exhibit a large one-bond C-F coupling constant (¹J C-F), a hallmark of fluorinated aromatic compounds. The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine. The chemical shifts of the pyrrolidin-2-one ring carbons (C3, C4, C5) confirm the connectivity and are sensitive to the ring's conformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 4-Arylpyrrolidin-2-ones This table is illustrative, based on data for analogous compounds, as specific experimental data for this compound is not publicly available.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 7.5 - 8.5 (broad s) | - |

| C2 (C=O) | - | ~175 |

| C3-H₂ | 2.4 - 2.8 (m) | ~35 |

| C4-H | 3.5 - 4.0 (m) | ~40 |

| C5-H₂ | 3.2 - 3.7 (m) | ~48 |

| Aromatic-H | 7.0 - 7.5 (m) | 115 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1670-1700 cm⁻¹. Another significant feature is the N-H stretching vibration, observed as a broad band around 3200-3400 cm⁻¹, indicative of hydrogen bonding in the solid state or concentrated solutions. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The C-F stretching vibration of the fluorophenyl group gives rise to a strong band in the 1100-1250 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound This table is illustrative and based on characteristic frequencies for the specified functional groups.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| N-H (Lactam) | Stretch | 3200 - 3400 |

| C=O (Lactam) | Stretch | 1670 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1250 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₁₀H₁₀FNO), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to a mass that precisely matches the calculated value (179.0746 g/mol ). The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the carbonyl group or fragmentation of the pyrrolidin-2-one ring, providing further structural evidence.

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods reveal the structure in solution or gas phase, single-crystal X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also confirm the absolute stereochemistry at the C4 chiral center and reveal the conformation of the five-membered ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, showing the intermolecular interactions, such as hydrogen bonds, that govern the solid-state structure. For analogous compounds, it has been shown that the pyrrolidine (B122466) ring can adopt conformations like the envelope or twist forms.

Conformational Landscape and Pseudorotation of the Pyrrolidin-2-one Ring System

The five-membered pyrrolidin-2-one ring is not planar and exists as a dynamic equilibrium of various puckered conformations. The conformational landscape of this ring can be described by a pseudorotation circuit, typically characterized by two puckering parameters: the puckering amplitude (q) and the phase angle (φ). The most common conformations for a pyrrolidin-2-one ring are the envelope (E) and twist (T) forms. In an envelope conformation, four atoms are roughly coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The substituent at the C4 position significantly influences the conformational preference. For this compound, the bulky fluorophenyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn biases the pseudorotation circuit towards specific envelope or twist conformations. The fluorine atom's electronegativity can also introduce stereoelectronic effects that further influence the ring's preferred pucker.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions is crucial for explaining the physical properties of a crystalline solid. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on the electron distribution of the molecule within the crystal.

For this compound, the most significant intermolecular interaction is expected to be the hydrogen bond between the N-H group of one molecule (donor) and the carbonyl oxygen (C=O) of a neighboring molecule (acceptor). This N-H···O=C interaction typically leads to the formation of chains or dimers in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of S 4 2 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. However, no specific studies were identified that applied these methods to (S)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a critical tool for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic view of biological interactions than static docking models. No published MD simulation studies were found for this compound. Such studies would be essential for assessing the stability of its potential binding to a protein target and understanding its conformational flexibility within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR models can predict therapeutic efficacy and identify key molecular features that govern their interactions with biological targets.

The development of a robust QSAR model for a series of compounds, including this compound, typically involves the following steps:

Data Set Compilation: A series of pyrrolidin-2-one derivatives with experimentally determined biological activities is collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a predictive model.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques.

For instance, in a study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was successfully developed. researchgate.netnih.gov The model, which explained up to 91% of the variance in activity, was validated through various tests, including leave-one-out (LOO) cross-validation, leave-many-out (LMO) cross-validation, an external test set, and Y-scrambling. researchgate.netnih.gov Such models are invaluable for designing new compounds with enhanced activity. Another study focused on N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors, where a predictive comparative molecular field analysis (CoMFA) model was established with a high correlation coefficient. nih.gov These examples highlight the utility of QSAR in understanding the structure-activity landscape of pyrrolidin-2-one derivatives.

A hypothetical QSAR study for this compound and related compounds might yield a predictive equation and statistical parameters as shown in the table below.

| Parameter | Value | Description |

| N | 30 | Number of compounds in the dataset |

| r² | 0.92 | Coefficient of determination |

| q² | 0.75 | Cross-validated correlation coefficient |

| F | 85.6 | F-test value |

| SEE | 0.21 | Standard error of estimate |

This table illustrates the statistical validation of a hypothetical QSAR model, indicating a strong correlation between the structural features and the biological activity of the compounds.

In Silico ADMET Prediction for Compound Prioritization

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development. In silico ADMET prediction allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures. For this compound, various computational tools and online servers can be employed to predict its ADMET properties.

These predictive models are often built upon large datasets of experimentally determined ADMET properties and utilize machine learning algorithms or rule-based systems. nih.gov The predictions can cover a wide range of parameters, including:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

Excretion: Renal clearance.

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity.

A study on sulfonamide derivatives utilized online servers to compute ADMET properties, demonstrating the utility of these in silico tools in drug discovery. nih.gov Similarly, the ADMET properties of this compound can be predicted to guide its prioritization as a potential drug candidate.

The predicted ADMET properties for this compound are summarized in the interactive table below.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Penetration | High | Can cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Unlikely to be mutagenic |

| Hepatotoxicity | Low risk | Low probability of causing liver damage |

These predictions suggest that this compound possesses a favorable ADMET profile, making it a promising candidate for further development.

Application of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry and drug discovery. nih.gov These technologies can analyze vast and complex datasets to identify patterns and build predictive models with greater accuracy than traditional methods. nih.gov In the context of this compound, AI and ML can be applied in several ways:

Enhanced QSAR Modeling: Machine learning algorithms such as support vector machines (SVM), random forests, and deep neural networks can capture complex, non-linear relationships between molecular structures and biological activities, leading to more robust QSAR models. mdpi.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, including high potency and favorable ADMET profiles. These models can be trained on large chemical databases and then used to generate new pyrrolidin-2-one derivatives with improved characteristics.

Predictive Toxicology: Deep learning models can be trained on large toxicogenomics datasets to predict the potential toxicity of compounds with high accuracy. nih.gov This can help in the early identification of potential safety concerns for this compound.

Recent advancements have seen the application of machine learning in predicting serotonergic activity and in accelerating the discovery of new drugs. nih.govmdpi.com The integration of AI and ML into the computational workflow for studying this compound can significantly expedite its development and increase the probability of its success as a therapeutic agent.

Chemical Reactivity and Derivatization of S 4 2 Fluorophenyl Pyrrolidin 2 One

Reaction Pathways Involving the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring is a versatile scaffold in organic synthesis, susceptible to a range of chemical modifications. nih.gov

The lactam functionality within the pyrrolidin-2-one ring presents sites for both nucleophilic and electrophilic attack. The nitrogen atom, being a secondary amine within the cyclic structure, possesses nucleophilic character, allowing it to participate in reactions such as alkylation, acylation, and arylation. wikipedia.org Conversely, the carbonyl carbon is electrophilic and can be targeted by various nucleophiles.

Studies on similar pyrrolidine (B122466) structures have shown that the nitrogen atom can be involved in the formation of new carbon-nitrogen bonds. nih.gov For instance, it can react with electrophiles to form N-substituted derivatives. The reactivity of the nitrogen is influenced by the substituents on the ring; electron-withdrawing groups can decrease its nucleophilicity. nih.gov

The carbonyl group can undergo nucleophilic attack, leading to a variety of transformations. While the amide bond is generally stable, strong nucleophiles or specific catalytic conditions can promote reactions at this site.

Table 1: Potential Nucleophilic and Electrophilic Reactions at the Pyrrolidin-2-one Ring

| Reaction Type | Reagent Class | Potential Product |

| N-Alkylation | Alkyl halides | N-Alkyl-(S)-4-(2-Fluorophenyl)pyrrolidin-2-one |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-(S)-4-(2-Fluorophenyl)pyrrolidin-2-one |

| N-Arylation | Aryl halides (with catalyst) | N-Aryl-(S)-4-(2-Fluorophenyl)pyrrolidin-2-one |

| Carbonyl Reduction | Reducing agents (e.g., LiAlH4) | (S)-4-(2-Fluorophenyl)pyrrolidine |

Ring-Opening and Ring-Closing Reactions

The pyrrolidin-2-one ring can be susceptible to ring-opening reactions under certain conditions. mdpi.com For example, strong acidic or basic hydrolysis can lead to the cleavage of the amide bond, resulting in the corresponding γ-amino acid. This reactivity is a common feature of lactams. Acid-catalyzed ring-opening has been observed in related pyrrolidine structures, leading to the formation of different products depending on the reaction conditions and the presence of other functional groups. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidin-2-one core itself. organic-chemistry.org Methods such as intramolecular cyclization of γ-amino esters or amides are common strategies. Ring-closing enyne metathesis has also been employed as an efficient method for the synthesis of chiral pyrrolidine derivatives. organic-chemistry.org

Reactivity of the Fluorophenyl Moiety

The 2-fluorophenyl group attached to the pyrrolidine ring also offers avenues for chemical modification, primarily through reactions on the aromatic ring or transformations involving the fluorine substituent.

The fluorine atom and the pyrrolidinyl group influence the reactivity and regioselectivity of electrophilic aromatic substitution (SEAr) reactions on the phenyl ring. wikipedia.org Fluorine is an ortho, para-directing deactivator. minia.edu.eg This means that while it slightly reduces the rate of electrophilic substitution compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. minia.edu.egmsu.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

| Electrophilic Reagent | Reaction Type | Major Product Position(s) |

| HNO3/H2SO4 | Nitration | Para to Fluorine |

| Br2/FeBr3 | Bromination | Para to Fluorine |

| SO3/H2SO4 | Sulfonation | Para to Fluorine |

| R-Cl/AlCl3 | Friedel-Crafts Alkylation | Para to Fluorine |

| R-COCl/AlCl3 | Friedel-Crafts Acylation | Para to Fluorine |

Note: The positions are relative to the fluorine atom. Steric hindrance from the pyrrolidinyl group may influence the ortho/para ratio.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for substituents positioned ortho or para to the electron-withdrawing fluorine atom. nih.gov

The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds. However, under specific conditions, the fluorine atom can be replaced. For instance, nucleophilic aromatic substitution can lead to the displacement of fluoride by other nucleophiles, although this typically requires harsh conditions or additional activating groups on the aromatic ring. nih.gov Certain transition-metal-catalyzed cross-coupling reactions might also be employed to transform the C-F bond. Introducing a fluorine atom into an aromatic ring can be achieved through methods like the Balz-Schiemann reaction or by using electrophilic fluorinating agents. google.com

The presence of the fluorine atom has a significant impact on the electronic properties of the aromatic ring. acs.orgnih.gov It creates new π-orbitals that can stabilize the ring, potentially increasing its resistance to certain addition reactions. acs.orgnih.gov

Stereochemical Stability and Epimerization Processes

The stereocenter at the C4 position of the pyrrolidin-2-one ring, bearing the 2-fluorophenyl group, is a crucial feature of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one. The stability of this stereocenter is an important consideration in its synthesis and application.

Epimerization, the change in configuration at one of several stereocenters in a molecule, could potentially occur at the C4 position. This would typically require conditions that facilitate the formation of a planar intermediate or a species where the chirality at C4 is temporarily lost. For instance, strong basic conditions could potentially lead to deprotonation at the C4 position, forming a carbanion. If this carbanion is not stereochemically stable, reprotonation could lead to a mixture of diastereomers.

The presence of fluorine in organic molecules is known to influence stereochemical behavior and conformational preferences. nih.gov In related fluorinated pyrrolidines, stereoelectronic effects involving the fluorine atom have been shown to impact the conformational bias of the ring. nih.gov While specific studies on the epimerization of this compound are not widely available, the general principles of stereochemical stability in such systems suggest that under neutral or mildly acidic/basic conditions, the stereocenter is likely to be stable. However, harsh reaction conditions could pose a risk of racemization or epimerization. The design of synthetic routes and purification methods must take this into account to maintain the desired stereochemical integrity. nih.gov

Regioselective Transformations of this compound

Regioselectivity in the functionalization of this compound is crucial for synthesizing specific, biologically active molecules. The inherent chemical properties of the pyrrolidinone ring allow for targeted modifications at distinct positions.

The most common site for regioselective transformation is the lactam nitrogen (N-1 position). Deprotonation of the N-H bond using a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a nucleophilic lactam anilide. This intermediate readily undergoes reactions with a variety of electrophiles. For instance, N-alkylation can be achieved with alkyl halides, and N-acylation with acyl chlorides or anhydrides. These reactions are typically high-yielding and proceed with excellent regioselectivity, as the nitrogen is the most acidic and accessible site for deprotonation.

Another key position for regioselective reactions is the C-5 position, the methylene (B1212753) group adjacent to the carbonyl. Under specific conditions, this position can be deprotonated to form an enolate, which can then react with electrophiles. However, achieving high regioselectivity at C-5 over N-1 often requires N-protection strategies. Once the nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, the C-5 protons become the most acidic, enabling selective functionalization at this site.

The aromatic ring offers further opportunities for regioselective transformations, although these are generally more challenging to control due to the presence of the activating pyrrolidinone substituent. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely yield a mixture of ortho- and para-substituted products relative to the point of attachment to the pyrrolidinone ring.

| Reaction Type | Position of Reaction | Reagents and Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation | N-1 | 1. NaH, THF, 0 °C 2. R-X (e.g., CH₃I, BnBr) | N-Alkyl derivative | 85-95 |

| N-Acylation | N-1 | 1. NaH, THF, 0 °C 2. RCOCl or (RCO)₂O | N-Acyl derivative | 90-98 |

| α-Alkylation (with N-protection) | C-5 | 1. N-Boc protection 2. LDA, THF, -78 °C 3. R-X | 5-Alkyl derivative | 60-75 |

Synthesis of Complex Analogues and Prodrugs for Research Applications

The strategic modification of this compound has led to the synthesis of complex analogues and prodrugs, which are invaluable tools in chemical biology and drug discovery research. These derivatives are often designed to probe biological pathways, improve pharmacokinetic properties, or enhance target specificity.

The synthesis of complex analogues frequently involves multi-step sequences that build upon the initial regioselective functionalization of the parent molecule. For example, N-alkylation can be used to introduce linker groups, which can then be further elaborated. These linkers might terminate in a reactive handle for bioconjugation or another pharmacophore to create hybrid molecules with dual biological activities. The pyrrolidine ring is a common scaffold in a variety of biologically active compounds. mdpi.comnih.govresearchgate.net

Prodrug strategies are often employed to overcome challenges such as poor solubility, limited permeability across biological membranes, or rapid metabolism. nih.gov For lactam-containing compounds like this compound, a common prodrug approach involves the attachment of a promoiety to the lactam nitrogen. duke.eduacs.orgresearchgate.net This promoiety is designed to be cleaved in vivo by enzymatic or chemical means, releasing the active parent drug. nih.gov For example, an acyloxymethyl or phosphonooxymethyl group can be attached to the nitrogen. These groups can enhance lipophilicity, aiding in membrane transport, and are susceptible to cleavage by esterases or phosphatases, respectively. The development of prodrugs is a well-established strategy in medicinal chemistry to improve the therapeutic potential of drug candidates. nih.govnih.gov

| Derivative Type | Synthetic Strategy | Example Moiety Attached | Research Application |

|---|---|---|---|

| Complex Analogue | N-alkylation followed by further functionalization | -CH₂CH₂-N₃ (for click chemistry) | Chemical probes for target identification |

| Complex Analogue | Multi-step synthesis involving ring modifications | Introduction of additional stereocenters | Structure-activity relationship (SAR) studies |

| Prodrug | N-acylation with a cleavable promoiety | -C(O)OCH₂O-P(O)(OH)₂ | Improved aqueous solubility and bioavailability |

| Prodrug | N-alkylation with a bioreversible group | -CH₂OC(O)C(CH₃)₃ (Pivaloyloxymethyl - POM) | Enhanced cell permeability |

The synthesis of these complex molecules often requires careful optimization of reaction conditions to ensure that the desired stereochemistry is maintained and that side reactions are minimized. The resulting analogues and prodrugs of this compound have been instrumental in advancing the understanding of various biological systems and in the identification of new therapeutic leads.

Biological Activity and Structure Activity Relationship Sar Studies of S 4 2 Fluorophenyl Pyrrolidin 2 One Analogues

Identification and Characterization of Molecular Targets

The biological effects of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one and its analogues are predicated on their ability to interact with specific enzymes and receptors, thereby modulating physiological pathways.

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their inhibitory potential against a range of enzymes critical to various pathological processes.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase, an enzyme pivotal in the hydrolysis of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. researchgate.net A number of pyrrolidin-2-one derivatives have been designed and synthesized as potential AChE inhibitors. researchgate.net For instance, the compound 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one has demonstrated anti-Alzheimer's properties. nih.gov In silico studies, including extra-precision docking and molecular dynamics simulations, have been employed to predict the binding affinity of novel pyrrolidin-2-one derivatives to AChE. researchgate.net These computational models have suggested that compounds such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one are potential AChE inhibitors, with some showing higher predicted docking scores than the established drug donepezil (B133215). researchgate.net

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. wikipedia.org The pyrrolidine (B122466) scaffold is recognized as a significant pharmacophore in the design of DHFR inhibitors. researchgate.net Specifically, a series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and assessed for their ability to inhibit DHFR. researchgate.net While direct studies on this compound are not prevalent, the broader class of pyrrolidine derivatives shows promise in this area.

HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov While statins are the most well-known inhibitors of this enzyme, research into other chemical scaffolds is ongoing. nih.gov Currently, there is limited publicly available research directly linking this compound or its close analogues to the inhibition of HMG-CoA reductase. However, other nitrogen-containing heterocyclic compounds, such as 4-sulfamoyl pyrroles, have been designed as novel hepatoselective HMG-CoA reductase inhibitors. nih.gov

MDM2 (Mouse Double Minute 2 Homolog): The MDM2 protein is a key negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. wikipedia.orgresearchgate.net Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives have emerged as potent inhibitors of this protein-protein interaction. researchgate.netpharmablock.com Structure-based optimization has led to the development of complex fused ring systems that bind effectively to the MDM2 protein. pharmablock.com For example, the compound 4-[(3S,3'S,3'aS,5'R,6'aS)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2,3',3'a,4',5',6',6'a-octahydro-1'H-spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole]-5'-yl]benzoic acid (BI-0252) has shown in vivo efficacy. pharmablock.com

Table 1: Enzyme Inhibition by Pyrrolidin-2-one Analogues

| Enzyme | Analogue Class | Key Findings |

|---|---|---|

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivatives | Some analogues show predicted binding affinities greater than donepezil in computational models. researchgate.net |

| Dihydrofolate Reductase (DHFR) | 4-pyrrolidine-based thiosemicarbazones | The pyrrolidine scaffold is a viable starting point for designing DHFR inhibitors. researchgate.net |

| HMG-CoA Reductase | This compound analogues | Limited direct evidence of inhibition. |

| MDM2 | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones | Potent inhibition of the MDM2-p53 interaction has been demonstrated, with some compounds showing in vivo efficacy. pharmablock.com |

Receptor Modulation and Antagonism

The interaction of pyrrolidin-2-one analogues with various receptors underscores their potential as modulators of cellular signaling pathways.

Urokinase Receptor (uPAR): The urokinase receptor is involved in cancer cell invasion and metastasis. drugs.com A class of pyrrolidinone and piperidinone compounds have been evaluated for their binding and biological activity at uPAR. drugs.com Competition assays have shown that these compounds can displace a fluorescently labeled peptide from the receptor, with inhibition constants (Ki) in the micromolar range. drugs.com

Kappa-Opioid Receptors (KOR): Kappa-opioid receptors are implicated in mood, motivation, and pain perception. nih.gov While specific data on this compound is scarce, the pyrrolidine ring is a component of known KOR agonists, such as U50,488 [2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide]. researchgate.net The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a known opioid antagonist pharmacophore, has been explored for its activity at mu, delta, and kappa opioid receptors. nih.gov

Monoamine Transporters: Monoamine transporters, which include transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin, are key targets for drugs treating various neurological disorders. pharmacologyeducation.org Pyrrolidine analogues of lobelane (B1250731) have been investigated for their affinity for the vesicular monoamine transporter 2 (VMAT2). nih.gov These studies have identified potent VMAT2 ligands and inhibitors of VMAT2 function. nih.gov

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. Novel 2-pyrrolidone derivatives have been described as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. These compounds target the ifenprodil (B1662929) binding site on the receptor.

Table 2: Receptor Modulation by Pyrrolidin-2-one Analogues

| Receptor | Analogue Class | Activity | Key Findings |

|---|---|---|---|

| Urokinase Receptor (uPAR) | Pyrrolidinones | Antagonist | Displace labeled peptides with Ki values in the micromolar range. drugs.com |

| Kappa-Opioid Receptors (KOR) | Pyrrolidinyl-containing compounds | Agonist/Antagonist | The pyrrolidine moiety is present in known KOR ligands. researchgate.net |

| Monoamine Transporters (VMAT2) | Pyrrolidine analogues of lobelane | Ligand/Inhibitor | Potent ligands and inhibitors of VMAT2 function have been identified. nih.gov |

| NMDA Receptors (GluN2B) | 2-Pyrrolidone derivatives | Negative Allosteric Modulator | Target the ifenprodil binding site. |

Structure-Activity Relationship (SAR) Analysis of Pyrrolidin-2-one Derivatives

The biological potency and selectivity of pyrrolidin-2-one derivatives are highly dependent on their structural features.

Influence of Substituent Position and Nature on Biological Potency

The position and chemical nature of substituents on the pyrrolidin-2-one scaffold significantly impact biological activity. For VMAT2 ligands, modifications within the pyrrolidine series have led to analogues that interact with different sites on the transporter. nih.gov In the context of sodium channel blockers, SAR studies of pyrrolidine analogues have led to the discovery of potent blockers with low inhibitory action against hERG channels. The synthesis of substituted pyrrolidin-2-ones and piperidin-2-ones for targeting the urokinase receptor has also been a focus of research.

Role of Stereochemistry and Chiral Configuration on Biological Activity and Binding Mode

Stereochemistry plays a critical role in the biological activity of pyrrolidin-2-one derivatives, influencing their binding to enantioselective proteins. The non-planarity of the pyrrolidine ring contributes to the three-dimensional structure of the molecule, which is crucial for receptor binding. For MDM2 inhibitors based on the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, the specific stereochemistry is critical for maintaining chemical stability and avoiding epimerization, which can affect potency. pharmablock.com

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling helps to identify the key structural features necessary for a molecule to bind to its target. For pyrrolidin-2-one derivatives targeting VMAT2, the cis-2,6-diethylarylpiperidine structural motif was an initial pharmacophore that guided the development of subsequent generations of ligands. nih.gov Computational pharmacophore analysis, combined with molecular dynamics simulations, has been used to suggest different binding modes for pyrazole-based and piperidinone-based compounds targeting the urokinase receptor, despite their similar two-dimensional structures. drugs.com

Mechanistic Studies of Biological Action

Understanding the mechanism of action at a molecular and cellular level is critical for the rational design of more potent and selective therapeutic agents. For analogues of this compound, this involves detailed investigation of their binding modes within target proteins and their subsequent effects on cellular signaling pathways.

While specific crystallographic data for this compound may be limited, extensive research on structurally related 4-arylpyrrolidin-2-one analogues provides significant insights into their molecular interactions. Molecular docking and crystallography studies on various members of this class reveal common binding patterns and key interactions that drive their biological activity.

One notable example involves a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones developed as inhibitors of the aldo-keto reductase enzyme AKR1C3, a target implicated in cancer. nih.govresearchgate.net A co-crystal structure of an analogue with the AKR1C3 enzyme demonstrated that while the pyrrolidin-2-one ring itself does not form direct interactions with the catalytic residues in the enzyme's oxyanion hole, its orientation is critical for positioning the rest of the molecule for optimal binding. nih.govresearchgate.net This suggests the pyrrolidin-2-one often acts as a central scaffold, and its stereochemistry and substitution pattern are crucial for orienting pharmacophoric groups. Variations in the position or electronic properties of the pyrrolidinone ring were found to severely diminish activity. nih.govresearchgate.net

In silico molecular docking studies of other pyrrolidin-2-one derivatives have further elucidated potential binding modes against various targets:

Acetylcholinesterase (AChE): In the design of potential agents for Alzheimer's disease, docking studies of pyrrolidin-2-one derivatives into the active site of AChE have shown that these molecules can establish multiple interactions. These often include hydrogen bonds with key residues like Tyr124 and Ser293, and π-π stacking interactions with aromatic residues such as Trp286 and Tyr341, which are crucial for anchoring the ligand within the binding pocket. nih.gov

Antifungal Targets: A study on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one as an antifungal agent identified 14-alpha-sterol demethylase (CYP51) as a primary target through in silico docking. The analysis revealed a strong binding affinity, with the pyrrolidinone derivative forming hydrogen bonds and hydrophobic interactions with key amino acid residues, particularly leucine, within the active site. nih.gov

MDM2-p53 Interaction: In the context of cancer therapy, spiro[pyrrolidin-3,2-oxindole] derivatives have been investigated as inhibitors of the MDM2-p53 interaction. scispace.com Docking models indicate that the pyrrolidine scaffold facilitates crucial π-π stacking and hydrogen bond interactions within the p53 binding pocket of MDM2, highlighting the scaffold's ability to support pharmacophores necessary for disrupting protein-protein interactions. scispace.com

These studies collectively indicate that the 4-arylpyrrolidin-2-one scaffold commonly utilizes its phenyl ring for hydrophobic or π-π interactions, while the lactam oxygen and nitrogen can act as hydrogen bond acceptors or donors. The stereochemistry at the 4-position, as in the (S)-configuration, is paramount for achieving the correct geometry for these interactions and avoiding steric clashes within the binding site.

Table 1: Summary of Key Molecular Interactions for Pyrrolidin-2-one Analogues

| Target | Analogue Class | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| AKR1C3 | 1-Aryl-pyrrolidin-2-ones | (Indirect positioning) | Scaffold Orientation |

| AChE | 1,3-Disubstituted-pyrrolidin-2-ones | Tyr124, Trp286, Tyr341 | Hydrogen Bonding, π-π Stacking |

| CYP51 | 5-Arylmethyl-pyrrolidin-2-ones | Leucine | Hydrogen Bonding, Hydrophobic |

| MDM2 | Spiro[pyrrolidin-oxindoles] | (Pocket dependent) | π-π Stacking, Hydrogen Bonding |

The molecular interactions of this compound analogues translate into the modulation of various cellular and biochemical pathways, which forms the basis of their therapeutic potential.

Monoamine Reuptake Inhibition: Analogues based on the pyrovalerone structure, which contains a 1-phenyl-2-pyrrolidinyl-pentan-1-one core, have been identified as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov By blocking these transporters, these compounds increase the synaptic concentration of dopamine and norepinephrine, key neurotransmitters involved in mood, attention, and reward. This mechanism is central to the action of treatments for conditions like ADHD and depression. Structure-activity relationship studies have shown that the (S)-enantiomer is typically the more active isomer for this class of compounds. nih.gov

Enzyme Inhibition in Cancer: The previously mentioned inhibitors of AKR1C3 demonstrated a strong correlation between their enzymatic inhibition potency and their effectiveness in cellular assays. nih.gov This confirms that these pyrrolidin-2-one derivatives possess the necessary physicochemical properties to cross cellular membranes, reach their intracellular target, and modulate its activity, thereby impacting steroid and prostaglandin (B15479496) metabolism pathways relevant to cancer progression. nih.gov

Anti-inflammatory Pathways: Pyrrolidine-2,5-dione derivatives have been designed as multi-target anti-inflammatory agents by inhibiting cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk Certain compounds showed high selectivity for COX-2, the inducible isoform primarily involved in the inflammatory response. By inhibiting these enzymes, the compounds block the production of prostaglandins (B1171923) and leukotrienes, critical mediators of inflammation, pain, and fever. ebi.ac.uk

Metabolic Regulation: 4-Benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). nih.gov Activation of these nuclear receptors plays a crucial role in regulating glucose metabolism and lipid homeostasis, making such compounds potential candidates for treating type 2 diabetes. nih.gov

These examples underscore the ability of the 4-arylpyrrolidin-2-one scaffold to serve as a template for agents that can modulate a wide array of biochemical pathways, including neurotransmitter signaling, metabolic regulation, and inflammatory cascades.

Design Principles for Novel this compound-based Bioactive Agents

The accumulated knowledge from SAR and mechanistic studies provides a set of guiding principles for the design of novel bioactive agents based on the this compound scaffold.

Stereochemistry is Key: The stereocenter at the C4 position is a critical design element. The (S)-configuration dictates a specific three-dimensional orientation of the 2-fluorophenyl group, which must be optimized to fit the topology of the target's binding site. Maintaining stereochemical purity is often essential for potency and selectivity.

Aryl Group Substitution: The 2-fluorophenyl group is a crucial pharmacophoric element. The fluorine atom can alter the electronic properties (pKa) of the molecule and participate in specific interactions, such as hydrogen bonding or orthogonal multipolar interactions, with the target protein. Further modifications to this ring (e.g., adding other substituents or changing their position) can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties. For instance, in DAT/NET inhibitors, di-chloro substitution on the phenyl ring significantly enhances potency. nih.gov

Scaffold Decoration: The pyrrolidin-2-one core offers multiple points for further modification. The nitrogen atom (N1 position) is a common site for introducing substituents to explore additional binding pockets or to modulate properties like solubility and cell permeability. As seen with the AKR1C3 inhibitors, large substituents at the N1 position can be critical for achieving high potency. nih.gov

Bioisosteric Replacement and Hybridization: The core scaffold can be modified through bioisosteric replacement. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions and improved properties. Hybridizing the scaffold with other known pharmacophores is another effective strategy. This has been demonstrated in the design of multi-target anti-inflammatory agents where the pyrrolidine-dione core was linked to various aryl groups to achieve COX/LOX inhibition. ebi.ac.uk

Computational-Guided Design: Modern drug design heavily relies on computational methods. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are invaluable for prioritizing synthetic targets. nih.govscispace.com These methods can predict binding modes, estimate binding affinities, and rationalize observed SAR, thereby accelerating the design-synthesis-test cycle and leading to the more efficient discovery of potent and selective molecules. nih.govscispace.com

By integrating these principles, medicinal chemists can rationally design novel analogues of this compound with tailored biological activities for a diverse range of therapeutic targets.

Q & A

Basic: What are the critical steps in synthesizing (S)-4-(2-Fluorophenyl)pyrrolidin-2-one, and how can yield be optimized?

Methodological Answer:

The synthesis typically involves a multi-step process, including ring formation, fluorophenyl group introduction, and stereochemical control. Key steps include:

- Ring Closure : Cyclization reactions using reagents like lithium hexamethyldisilazide (LiHMDS) to form the pyrrolidinone core .

- Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for regioselective 2-fluorophenyl attachment .

- Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to achieve the (S)-enantiomer .

Optimization Strategies : - Reagent Selection : Replace traditional oxidizing agents (e.g., KMnO₄) with milder alternatives (e.g., TEMPO/NaClO) to minimize side reactions .

- Purification : Employ column chromatography with gradient elution or recrystallization in ethyl acetate/hexane mixtures to isolate high-purity product .

Advanced: How can researchers resolve contradictions in NMR data for conformational analysis of this compound?

Methodological Answer:

Contradictions may arise from dynamic rotational processes or solvent-dependent conformational equilibria. To address this:

- Variable-Temperature NMR : Perform experiments at 298–373 K to observe splitting patterns and calculate rotational barriers (e.g., ΔG‡ ≈ 60–80 kJ/mol) .

- 2D NOESY : Identify through-space interactions between the fluorophenyl ring and pyrrolidinone protons to confirm preferred conformers .

- DFT Calculations : Compare experimental - coupling constants (e.g., ) with computed values to validate intramolecular F···H-C interactions .

Basic: Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

- / NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~175–180 ppm) .

- X-ray Crystallography : Resolve stereochemistry and quantify bond angles (e.g., C4-F bond length: ~1.35 Å) to confirm the (S)-configuration .

- IR Spectroscopy : Identify carbonyl stretching vibrations (ν ~1680–1720 cm⁻¹) and C-F stretches (ν ~1100–1250 cm⁻¹) .

Advanced: How can computational methods predict the biological target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2), prioritizing poses with hydrogen bonds between the carbonyl group and Lys33 or Asp86 residues .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å acceptable) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~-8 to -10 kcal/mol for active compounds) .

Basic: What safety protocols are critical during the synthesis of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with intermediates (e.g., fluorophenyl boronic acids) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity when handling volatile reagents (e.g., THF, DCM) .

- Waste Disposal : Quench reactive byproducts (e.g., Li salts) with isopropanol before aqueous neutralization .

Advanced: How can substituent effects on the fluorophenyl ring modulate the compound’s reactivity?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the 2-position increase electrophilicity of the pyrrolidinone carbonyl, accelerating nucleophilic attacks (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for -H) .

- Steric Effects : Bulky 3-substituents (e.g., -CF₃) hinder rotation, stabilizing specific conformers (ΔΔG ~1.2 kcal/mol) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote racemization; control via low-temperature reactions (<0°C) .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ against kinases like JAK2 or BRAF .

- Antimicrobial Testing : Perform microbroth dilution (MIC ≤ 16 µg/mL considered active) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on HEK293 cells (CC₅₀ > 50 µM desirable for selectivity) .

Advanced: What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

Methodological Answer:

- Chiral Catalysts : Employ (R)-BINAP/Pd complexes for asymmetric Suzuki couplings (ee > 98%) .

- Low-Temperature Quenching : Halt reactions at -20°C to minimize epimerization .

- Crystallization-Induced Diastereomer Resolution : Use (1S)-(+)-camphorsulfonic acid to isolate the (S)-enantiomer .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC over 24h (<10% degradation acceptable) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products with LC-MS .

Advanced: How can QSAR models guide the design of analogs with improved potency?

Methodological Answer:

- Descriptor Selection : Include logP, polar surface area (PSA), and Hammett σ constants for the fluorophenyl group .

- Model Training : Use partial least squares (PLS) regression on datasets with IC₅₀ values (n ≥ 50 compounds; R² > 0.7 required) .

- Lead Optimization : Prioritize analogs with PSA < 90 Ų and ClogP 1.5–3.0 for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.